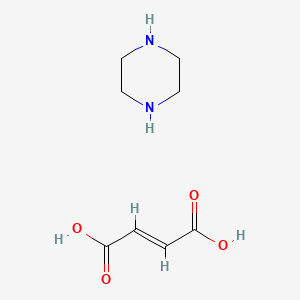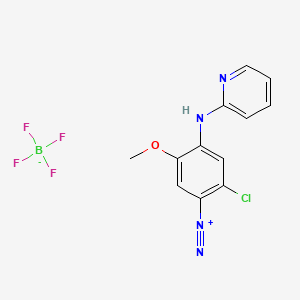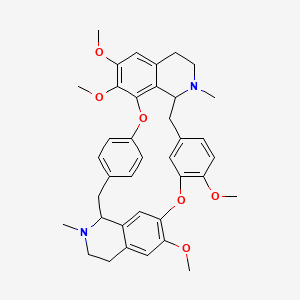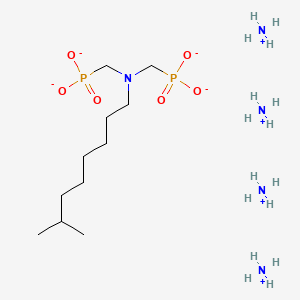
1,1,3,3-Tetrachlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachlorobutane is an organic compound with the molecular formula C4H6Cl4 It is a chlorinated derivative of butane, where four hydrogen atoms are replaced by chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrachlorobutane can be synthesized through the chlorination of butane or its derivatives. One common method involves the reaction of butane with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of butane and chlorine gas through a reactor. The reaction is monitored to maintain optimal temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, ammonia, or amines. These reactions are typically carried out in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include various substituted butanes depending on the nucleophile used.
Reduction: Products include less chlorinated butanes.
Oxidation: Products include more complex chlorinated compounds or carboxylic acids.
Scientific Research Applications
1,1,3,3-Tetrachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other chlorinated compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrachlorobutane involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it susceptible to nucleophilic attack, leading to substitution reactions. In biological systems, its mechanism of action is less well understood but is believed to involve interactions with cellular components and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3-Tetrachlorobutane
- 1,1,1,3-Tetrachlorobutane
- 1,2,3,4-Tetrachlorobutane
Comparison
1,1,3,3-Tetrachlorobutane is unique due to the specific positioning of chlorine atoms on the butane backbone. This positioning affects its reactivity and the types of reactions it undergoes. For example, 1,2,3,3-Tetrachlorobutane has a different reactivity profile due to the different arrangement of chlorine atoms. Similarly, 1,1,1,3-Tetrachlorobutane and 1,2,3,4-Tetrachlorobutane have distinct chemical properties and applications.
Properties
CAS No. |
39185-82-5 |
|---|---|
Molecular Formula |
C4H6Cl4 |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
1,1,3,3-tetrachlorobutane |
InChI |
InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |
InChI Key |
NGAUWAOLBDDRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


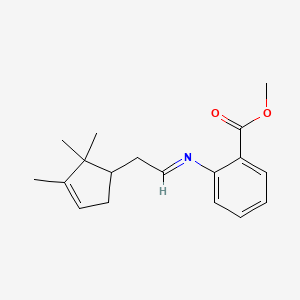
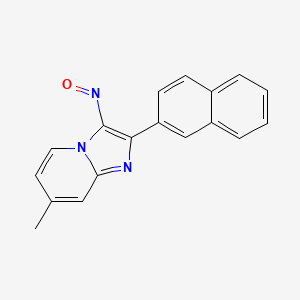
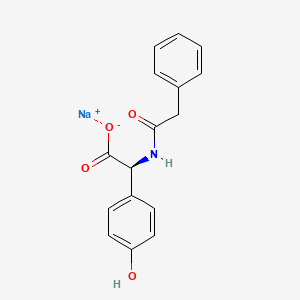
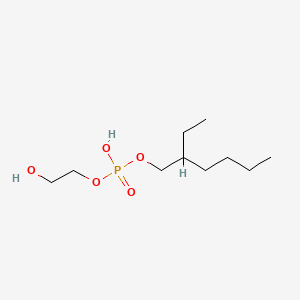
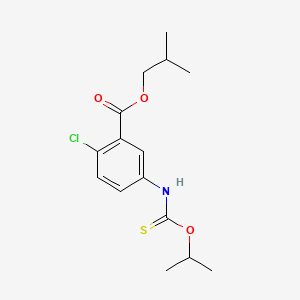
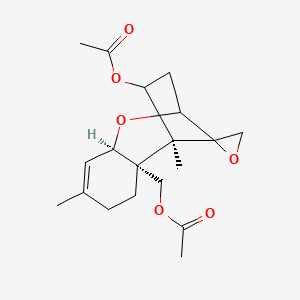

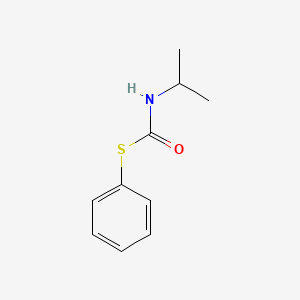
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
